molecular formula C25H30N2O3 B2394606 N-cyclohexyl-2-({2-[(2-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide CAS No. 850907-83-4

N-cyclohexyl-2-({2-[(2-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide

Cat. No.: B2394606
CAS No.: 850907-83-4
M. Wt: 406.526
InChI Key: PZKAYLGAEODWEI-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-({2-[(2-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-({2-[(2-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-({2-[(2-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cyclohexyl-2-({2-[(2-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-({2-[(2-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-2-(2-methylphenyl)acetamide
  • Benzeneacetamide, N-cyclohexyl-2-methyl-

Uniqueness

N-cyclohexyl-2-({2-[(2-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide is unique due to its complex structure, which combines several functional groups and allows for diverse chemical reactivity and biological activity. This makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-cyclohexyl-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O3/c1-18-8-5-6-9-19(18)16-27-15-14-21-22(25(27)29)12-7-13-23(21)30-17-24(28)26-20-10-3-2-4-11-20/h5-9,12-13,20H,2-4,10-11,14-17H2,1H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZKAYLGAEODWEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCC3=C(C2=O)C=CC=C3OCC(=O)NC4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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